2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid
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Overview
Description
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with ethyl and methyl groups, and an aminoacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid typically involves multi-step organic reactionsThe final step involves the coupling of the aminoacetic acid moiety to the thieno[2,3-d]pyrimidine core under specific reaction conditions, such as the use of coupling agents like diethylphosphorocyanidate (DEPC) and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines.
Scientific Research Applications
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
2-((6-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid: This compound has a similar thieno[2,3-d]pyrimidine core but with different substituents.
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: Another related compound with a thieno[2,3-d]pyrimidine core and different functional groups.
Uniqueness
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid is unique due to its specific combination of ethyl and methyl substituents and the presence of an aminoacetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-3-7-4-8-10(12-5-9(15)16)13-6(2)14-11(8)17-7/h4H,3,5H2,1-2H3,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLXOOBNVHAQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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